Home > Products > Screening Compounds P57848 > 6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1018142-38-5

6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-3337155
CAS Number: 1018142-38-5
Molecular Formula: C15H18N4O3
Molecular Weight: 302.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is notable for its diverse biological activities and potential therapeutic applications. The structure features a pyrazolo ring fused with a pyridine, which is further substituted with various functional groups, enhancing its reactivity and biological profile.

Source

The compound has been referenced in various scientific literature and patents, highlighting its significance in medicinal chemistry and pharmacological research. Notably, it has been identified as a precursor for synthesizing other pyrazolo[3,4-b]pyridine derivatives, which are of interest for their potential as therapeutic agents targeting multiple biological pathways .

Classification

6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be classified as:

  • Heterocyclic compound: Contains rings with atoms of at least two different elements.
  • Pyrazolo[3,4-b]pyridine derivative: A specific subclass of heterocycles known for their pharmacological properties.
  • Carboxylic acid: Features a carboxyl group (-COOH), indicating its acidic nature.
Synthesis Analysis

Methods

The synthesis of 6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. Key methods include:

  1. Formation of the Pyrazolo Ring: This can be achieved through the cyclization of appropriate precursors such as 3-amino-pyrazole derivatives with α,β-unsaturated carbonyl compounds.
  2. Substitution Reactions: Functional groups such as the ethylamino and carboxylic acid moieties are introduced through nucleophilic substitution or coupling reactions.
  3. Final Modifications: The cyclopropyl group is incorporated into the structure through specific alkylation processes.

Technical Details

The synthetic pathway often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Techniques like chromatography are employed for purification of intermediates and final products.

Molecular Structure Analysis

Structure

The molecular formula of 6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C14H18N4O3C_{14}H_{18}N_{4}O_{3}. The compound features:

  • A pyrazolo core with methyl substitution at the 3-position.
  • A cyclopropyl group at the 6-position.
  • An ethylamino side chain connected to a carbonyl group at the 1-position.

Data

Key data points include:

  • Molecular Weight: Approximately 278.32 g/mol.
  • CAS Number: Not widely listed but can be found in specialized databases.
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical of carboxylic acids and heterocycles:

  1. Esterification: Reacts with alcohols to form esters under acidic conditions.
  2. Amidation: Can form amides by reacting with amines.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide when heated.

Technical Details

These reactions often require specific catalysts or reagents to proceed efficiently. The stability of the cyclopropyl group can influence the reactivity of the compound in these transformations.

Mechanism of Action

Process

The mechanism of action for compounds like 6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid often involves modulation of enzyme activity or receptor interactions. For instance:

  • It may act as an allosteric modulator or an inhibitor of specific kinases involved in signaling pathways related to cell growth and differentiation.

Data

Research indicates that similar compounds in this class can influence pathways like cyclic guanosine monophosphate signaling, which is crucial for vascular smooth muscle relaxation and other physiological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic acid group.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.

Relevant Data or Analyses

Quantitative analyses such as melting point determination, spectral analysis (NMR, IR), and mass spectrometry are essential for characterizing this compound's purity and structural integrity.

Applications

Scientific Uses

6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting cardiovascular diseases or metabolic disorders due to its influence on guanylate cyclase activity.
  • Biochemical Research: Serving as a tool in studies investigating signaling pathways involving cyclic nucleotides.

Its versatility in synthetic chemistry also makes it valuable for creating libraries of novel compounds with diverse biological activities.

Introduction to Pyrazolopyridine Scaffolds in Medicinal Chemistry

Structural Significance of Pyrazolo[3,4-b]pyridine Core in Bioactive Compounds

The pyrazolo[3,4-b]pyridine nucleus represents a privileged scaffold in medicinal chemistry, formed by the fusion of pyrazole and pyridine rings at specific bond positions. This bicyclic heterocycle exhibits remarkable versatility in drug design due to its ability to engage in diverse binding interactions with biological targets. The planar configuration facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the nitrogen-rich structure provides multiple hydrogen bonding acceptors and donors. These properties collectively enable high-affinity binding to numerous therapeutic targets, making this core structure invaluable in modern drug discovery [8].

Recent research demonstrates that ring substitution patterns critically determine pharmacological profiles. The 1H-pyrazolo[3,4-b]pyridine isomer (predominantly studied) allows for strategic functionalization at positions N1, C3, C4, and C6. For instance, C4-carboxylic acid derivatives exhibit enhanced interactions with enzymatic binding sites through ionic and hydrogen bonding, while N1-alkyl/arylethyl substitutions influence membrane permeability and target specificity. The molecular framework serves as a rigid pharmacophore that constrains substituent geometry, optimizing binding orientation within target pockets [8] [10].

Table 1: Structural Comparison of Pyrazolopyridine Derivatives with Target Compound

Compound NameCore StructureN1 SubstituentC3 SubstituentC6 SubstituentC4 Functional Group
Target CompoundPyrazolo[3,4-b]pyridine-CH₂C(O)NHCH₂CH₃-CH₃Cyclopropyl-COOH
6-Cyclopropyl-1-ethyl derivative [9]Pyrazolo[3,4-b]pyridine-CH₂CH₃-HCyclopropyl-COOH
6-Cyclopropyl-1-methyl-3-oxo derivative [7]3-oxo-2,3-dihydro-CH₃=OCyclopropyl-COOH
1-[2-(Cyclopentylamino)-2-oxoethyl] derivative [4]Pyrazolo[3,4-b]pyridine-CH₂C(O)NH-cyclopentyl-CH₃Cyclopropyl-COOH
6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl) derivative [2]Pyrazolo[3,4-b]pyridine-CH₂C(O)NHCH(CH₃)₂-CH₃Cyclopropyl-COOH

The electronic distribution profile across the fused ring system creates electron-deficient regions at C4 and C6 positions, making them prime sites for nucleophilic substitution or for installing electron-withdrawing groups that enhance binding affinity. This characteristic underpins the scaffold's prevalence in kinase inhibitor development, particularly against cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors. Pyrazolopyridines like SQ-67563 and BMS-265246 exemplify selective CDK1/CDK2 inhibitors that leverage this electronic architecture, achieving 22- to 250-fold selectivity over CDK4 [10]. The structural rigidity also contributes to reduced entropic penalties during target binding, significantly improving binding free energy compared to flexible scaffolds.

Role of Cyclopropyl and Carboxylic Acid Substituents in Molecular Recognition

The cyclopropyl moiety at the C6 position serves as a strategic bioisostere for phenyl groups while conferring distinct advantages. This small, strained aliphatic ring enhances metabolic stability by resisting oxidative metabolism through cytochrome P450 enzymes, a significant limitation of methyl or phenyl substituents. The high C-H bond strength (approximately 106 kcal/mol) in cyclopropane derivatives impedes hydrogen abstraction, thereby improving metabolic resistance. Simultaneously, the elevated lipophilicity (πR = 1.1) compared to straight-chain alkyl groups optimizes membrane permeability without excessive hydrophobicity. In the target compound, the cyclopropyl group occupies a hydrophobic enzyme pocket, with the ring strain energy contributing to stronger van der Waals interactions than unstrained cycloalkyl groups [4] [8].

The C4-carboxylic acid functionality is indispensable for molecular recognition processes. This group enables:

  • Salt bridge formation with basic residues (e.g., lysine, arginine) in enzymatic binding sites
  • Coordination bonding with metal ions in metalloenzyme active sites
  • Hydrogen bond donation/acceptance with serine, threonine, or histidine side chains
  • Water-mediated hydrogen bonding networks that enhance binding affinity

For pyrazolopyridine-based GABA modulators like etazolate and cartazolate, the carboxylic acid is crucial for allosteric modulation of GABAₐ receptors. These compounds sensitize the GABA/BZ receptor complex to GABA agonists through interactions involving the BZ-P₅₁ binding protein, with efficacy dependent on chloride ion concentration [10]. The anion-dependent mechanism demonstrates how the ionized carboxylic acid facilitates chloride coordination within the receptor complex.

Table 2: Molecular Properties Influenced by Key Substituents

Structural FeaturePhysicochemical ContributionsBiological ImpactExample in Target Compound
Pyrazolo[3,4-b]pyridine coreπ-π stacking capability, Multiple H-bonding sites, Dipole moment ~4.5DTarget protein binding affinity, Kinase inhibition, Receptor modulationCore scaffold with N1, C3, C4, C6 substitutions
C6-CyclopropylLipophilicity (logP increase ~0.7), Steric bulk (Es = -2.1), Metabolic stabilityEnhanced membrane permeability, Occupation of hydrophobic pockets, Resistance to CYP oxidationCyclopropyl group at C6 position
C4-Carboxylic acidpKa ~4.5 (ionization state), H-bond donor/acceptor capacity, Polar surface area ~26ŲSalt bridge formation, Metal coordination, Solubility modulation-COOH at C4 position
N1-(2-oxoethyl)ethylaminoH-bond acceptor (amide oxygen), Rotatable bonds (n=4), Moderate lipophilicityProtein backbone mimicry, Interaction with amide-recognition domains-CH₂C(O)NHCH₂CH₃ at N1

The N1-(2-(ethylamino)-2-oxoethyl) side chain introduces a peptidomimetic character through its amide bond, enabling interactions with enzyme subsites that recognize protein backbones. The terminal ethyl group provides moderate hydrophobicity for niche hydrophobic interactions without compromising solubility. This specific substitution pattern creates a three-point attachment with biological targets: (1) the core scaffold engages in π-stacking and hydrogen bonding, (2) the carboxylic acid forms electrostatic interactions, and (3) the amide side chain provides additional hydrogen bonding and hydrophobic contacts. This multi-modal interaction profile explains the high target affinity observed in pyrazolopyridine derivatives bearing this substitution pattern [2] [4].

Historical Development of Pyrazolopyridine-Based Therapeutics

The therapeutic exploration of pyrazolopyridines began in the 1970s with anxiolytic research, exemplified by etazolate (SQ 20009) and cartazolate (SQ 65396). These early compounds functioned as positive allosteric modulators of GABAₐ receptors through interaction with the barbiturate binding site. Unlike benzodiazepines, they demonstrated anion-dependent receptor modulation, enhancing GABAergic transmission through chloride ion channel facilitation. Williams and Risley (1979) first documented their ability to stimulate benzodiazepine receptor binding in a chloride-dependent manner, with efficacy varying regionally across the brain (highest in cerebellum) [10]. This regional specificity correlated with the distribution of the BZ-P₅₁ binding protein, suggesting a unique mechanism distinct from classical benzodiazepines.

The early 2000s marked a therapeutic expansion toward kinase inhibition and cardiovascular applications. Pyrazolopyridines gained prominence as selective cyclin-dependent kinase inhibitors, with compounds like SQ-67563 (4) and BMS-265246 (5) demonstrating potent inhibition of CDK1 and CDK2. These inhibitors induced G2/M cell cycle arrest in A2780 and HCT116 cell lines, validating the scaffold's potential in oncology. The subsequent development culminated in FDA-approved drugs:

  • Riociguat (Adempas®): Approved in 2013 as a soluble guanylate cyclase stimulator for pulmonary hypertension
  • Vericiguat (Verquvo®): Approved in 2021 for heart failure with reduced ejection fraction

These drugs leverage the pyrazolopyridine core's ability to engage in hydrogen bonding networks with sGC while maintaining optimal pharmacokinetic properties [8].

Table 3: Historical Milestones in Pyrazolopyridine Therapeutic Development

Time PeriodTherapeutic AreaKey DevelopmentsRepresentative Agents
1970s-1980sNeuroscienceGABAₐ receptor modulation, Anxiolytic discovery, Chloride-dependent mechanismEtazolate, Cartazolate, Tracazolate
1990s-2000sOncologyKinase inhibition, CDK1/CDK2 selectivity, Cell cycle arrestSQ-67563, BMS-265246
2010s-PresentCardiovascularsGC stimulation, Cardiovascular disease treatmentRiociguat (Adempas®, 2013), Vericiguat (Verquvo®, 2021)
2010s-PresentInfectious DiseasesAntimalarial scaffolds, Non-quinoline derivativesPfDHODH inhibitors, Hybrid molecules
2019-2025Multi-target AgentsKinase inhibition, Anti-inflammatory, AnticancerFGFR inhibitors, p38α kinase inhibitors

Recent research (2019-2025) has focused on structural diversification to address emerging therapeutic needs. Pyrazolopyridines have shown exceptional promise as non-quinoline antimalarials targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Pinheiro et al. (2019) demonstrated that pyrazolopyridine derivatives overcome chloroquine resistance through novel mechanisms, with in vivo efficacy against Plasmodium berghei [3]. The scaffold has also been engineered into multi-target inhibitors for p38α kinase, CDK2, and CDK9, capitalizing on its ability to occupy multiple ATP-binding site regions simultaneously. Contemporary synthetic approaches focus on green chemistry techniques, including microwave-assisted synthesis, nanocatalysis, and multicomponent reactions, improving efficiency and sustainability [8].

The structural evolution of pyrazolopyridine therapeutics reveals a consistent strategy: retention of the core scaffold with strategic substitutions to optimize target engagement. The introduction of the cyclopropyl-carboxylic acid pharmacophore (as seen in the target compound) represents a contemporary approach to balancing potency and drug-like properties. This structural motif has become prominent in kinase inhibitor and antimetabolite research, addressing limitations of earlier derivatives regarding selectivity and metabolic stability.

Table 4: Structural Evolution of Key Pyrazolopyridine Therapeutics

GenerationCore StructureKey SubstituentsTherapeutic Targets
First (1970s)1H-pyrazolo[3,4-b]pyridine5-Carboxylic acid ethyl ester, N1-alkyl chainsGABAₐ receptor
Second (1990s)1H-pyrazolo[3,4-b]pyridine3-Amino groups, 4-Aryl substituentsCDK1, CDK2
Third (2010s)1H-pyrazolo[3,4-b]pyridine4-Carboxylic acid, 6-AminopyrimidinesGC (cardiovascular)
Current (2020s)1H-pyrazolo[3,4-b]pyridine6-Cyclopropyl, 4-Carboxylic acid, N1-amide chainsKinases, PfDHODH

Properties

CAS Number

1018142-38-5

Product Name

6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

InChI

InChI=1S/C15H18N4O3/c1-3-16-12(20)7-19-14-13(8(2)18-19)10(15(21)22)6-11(17-14)9-4-5-9/h6,9H,3-5,7H2,1-2H3,(H,16,20)(H,21,22)

InChI Key

GHTLLKGHZKQOGI-UHFFFAOYSA-N

SMILES

CCNC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)O

Canonical SMILES

CCNC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.